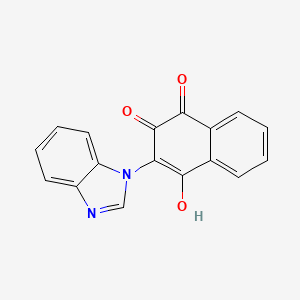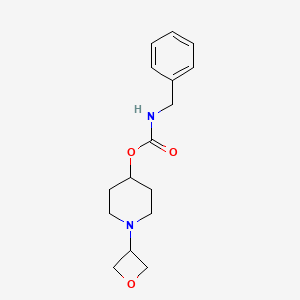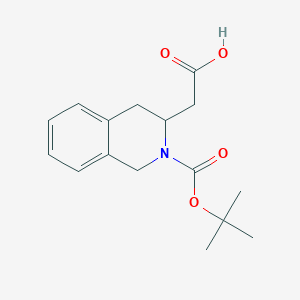
2-Chloro-N-methyl-N-(cis-4-methylcyclohexyl)quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-methyl-N-(cis-4-methylcyclohexyl)quinazolin-4-amine is a quinazoline derivative Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-Chloro-N-methyl-N-(cis-4-methylcyclohexyl)quinazolin-4-amine typically involves the reaction of 2-chloromethyl-4-methylquinazoline with N-methyl-N-(cis-4-methylcyclohexyl)amine. The reaction is carried out under anhydrous conditions in the presence of a suitable base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, reaction time, and solvent choice.
Chemical Reactions Analysis
2-Chloro-N-methyl-N-(cis-4-methylcyclohexyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Scientific Research Applications
2-Chloro-N-methyl-N-(cis-4-methylcyclohexyl)quinazolin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives, which are valuable in medicinal chemistry.
Medicine: Quinazoline derivatives, including this compound, have shown promise in treating various diseases, including cancer, due to their ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 2-Chloro-N-methyl-N-(cis-4-methylcyclohexyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit the activity of these targets, leading to the desired therapeutic effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation .
Comparison with Similar Compounds
2-Chloro-N-methyl-N-(cis-4-methylcyclohexyl)quinazolin-4-amine can be compared with other quinazoline derivatives, such as:
- 2-Chloro-N-(4-ethoxyphenyl)quinazolin-4-amine
- 2-Chloro-N-(4-phenoxyphenyl)quinazolin-4-amine
- 2-Chloro-N-(3-methoxyphenyl)quinazolin-4-amine
These compounds share a similar quinazoline core but differ in their substituents, which can significantly impact their biological activity and therapeutic potential . The unique cis-4-methylcyclohexyl group in this compound may confer distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H20ClN3 |
|---|---|
Molecular Weight |
289.80 g/mol |
IUPAC Name |
2-chloro-N-methyl-N-(4-methylcyclohexyl)quinazolin-4-amine |
InChI |
InChI=1S/C16H20ClN3/c1-11-7-9-12(10-8-11)20(2)15-13-5-3-4-6-14(13)18-16(17)19-15/h3-6,11-12H,7-10H2,1-2H3 |
InChI Key |
ASZWKYNXHHCDEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)N(C)C2=NC(=NC3=CC=CC=C32)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


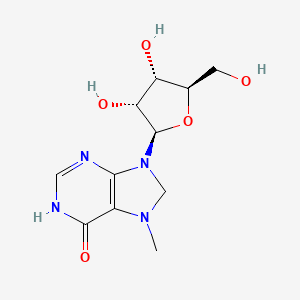
![Benzenemethanol, 4-[[[tris(1-methylethyl)silyl]oxy]methyl]-](/img/structure/B11839877.png)


![7-Bromo-9-chloro-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11839890.png)
![N'-[(Ethylcarbamoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11839900.png)
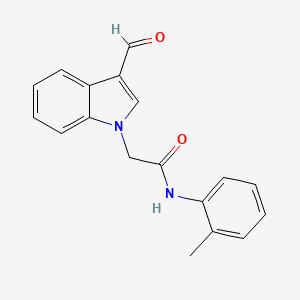
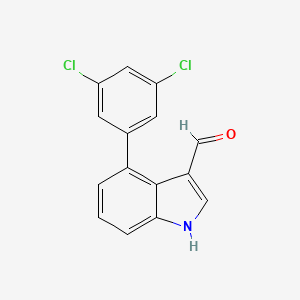
![6'-(3-Ethylureido)-[3,3'-bipyridine]-5-carboxylic acid](/img/structure/B11839914.png)


